GYKI-13380
Overview
Preparation Methods
Synthetic Routes and Reaction Conditions
GYKI-13380 is synthesized by incorporating a phenethylamine-like structure into a hydantoin-like (or imidazolidinone) ring. The synthesis involves the reaction of 3-(cyclopentyloxy)-4-methoxybenzylamine with an appropriate imidazolidinone precursor under controlled conditions .
Industrial Production Methods
The industrial production of this compound would likely involve large-scale synthesis using similar reaction conditions as in the laboratory synthesis. The process would be optimized for yield, purity, and cost-effectiveness, ensuring that the compound meets the required standards for pharmaceutical use .
Chemical Reactions Analysis
Types of Reactions
GYKI-13380 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the imidazolidinone ring or other functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the benzyl and imidazolidinone moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the benzyl group, while reduction may lead to reduced forms of the imidazolidinone ring .
Scientific Research Applications
GYKI-13380 has several scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity of imidazolidinone derivatives.
Biology: Investigated for its effects on appetite suppression and potential use in weight management.
Medicine: Explored for its potential as a therapeutic agent for obesity and related metabolic disorders.
Industry: Potential applications in the development of new pharmaceuticals and appetite suppressants.
Mechanism of Action
The mechanism of action of GYKI-13380 involves the inhibition of cyclic nucleotide phosphodiesterase, leading to an accumulation of cyclic adenosine monophosphate (cAMP). This increase in cAMP levels results in enhanced lipolysis and the release of free fatty acids, which contribute to its appetite suppressant effects .
Comparison with Similar Compounds
Similar Compounds
Fenfluramine: GYKI-13380 is considered a “masked fenfluramine-like agent” due to its similar appetite suppressant effects.
Amphetamine: While this compound shares some structural similarities with amphetamine, it exhibits different pharmacological effects.
Phentermine: Another appetite suppressant with a different mechanism of action compared to this compound.
Uniqueness
This compound is unique in its structure, combining a phenethylamine-like moiety with an imidazolidinone ring. This unique structure contributes to its distinct pharmacological profile, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
75614-09-4 |
---|---|
Molecular Formula |
C16H22N2O3 |
Molecular Weight |
290.36 g/mol |
IUPAC Name |
4-[(3-cyclopentyloxy-4-methoxyphenyl)methyl]imidazolidin-2-one |
InChI |
InChI=1S/C16H22N2O3/c1-20-14-7-6-11(8-12-10-17-16(19)18-12)9-15(14)21-13-4-2-3-5-13/h6-7,9,12-13H,2-5,8,10H2,1H3,(H2,17,18,19) |
InChI Key |
YOFWLAASFMHLAD-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CC2CNC(=O)N2)OC3CCCC3 |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2CNC(=O)N2)OC3CCCC3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
GYKI-13380; GYKI 13380; GYKI13380; LS-79445; LS 79445; LS79445. |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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